molecular formula C13H19NO3 B5871303 4-(2,4-dimethoxybenzyl)morpholine

4-(2,4-dimethoxybenzyl)morpholine

Cat. No. B5871303
M. Wt: 237.29 g/mol
InChI Key: FSVQGPCEKHXSEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-dimethoxybenzyl)morpholine, also known as DMBM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of morpholine, a cyclic amine that is commonly used in organic synthesis. DMBM is a white crystalline powder that is soluble in water and organic solvents. In

Mechanism of Action

The exact mechanism of action of 4-(2,4-dimethoxybenzyl)morpholine is not fully understood, but it is believed to act through the modulation of certain signaling pathways in the body. In neuroscience, 4-(2,4-dimethoxybenzyl)morpholine has been shown to modulate the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. In cancer research, 4-(2,4-dimethoxybenzyl)morpholine has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
4-(2,4-dimethoxybenzyl)morpholine has been shown to exhibit various biochemical and physiological effects in the body. In medicinal chemistry, 4-(2,4-dimethoxybenzyl)morpholine has been shown to exhibit anti-inflammatory and analgesic properties by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. In neuroscience, 4-(2,4-dimethoxybenzyl)morpholine has been shown to modulate the activity of certain neurotransmitter receptors, such as the NMDA receptor, which is involved in learning and memory. In cancer research, 4-(2,4-dimethoxybenzyl)morpholine has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death.

Advantages and Limitations for Lab Experiments

4-(2,4-dimethoxybenzyl)morpholine has several advantages and limitations for lab experiments. One advantage is that it is a relatively stable compound that can be easily synthesized and purified. Another advantage is that it has been extensively studied for its potential applications in various scientific fields. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Another limitation is that it has not been extensively studied for its potential side effects, which could limit its potential applications in clinical settings.

Future Directions

There are several future directions for the study of 4-(2,4-dimethoxybenzyl)morpholine. One direction is to further elucidate its mechanism of action, which could lead to the development of new drugs for the treatment of various diseases. Another direction is to study its potential side effects, which could help to determine its safety for use in clinical settings. Additionally, future studies could focus on the development of new synthetic methods for the production of 4-(2,4-dimethoxybenzyl)morpholine, which could improve its efficiency and reduce its cost. Finally, future studies could focus on the development of new derivatives of 4-(2,4-dimethoxybenzyl)morpholine, which could exhibit improved properties for various scientific applications.

Synthesis Methods

The synthesis of 4-(2,4-dimethoxybenzyl)morpholine involves the reaction of 2,4-dimethoxybenzaldehyde with morpholine in the presence of a catalyst. The reaction proceeds through a nucleophilic addition mechanism, where the amine group of morpholine attacks the carbonyl group of 2,4-dimethoxybenzaldehyde. The resulting product is then purified through recrystallization to obtain pure 4-(2,4-dimethoxybenzyl)morpholine.

Scientific Research Applications

4-(2,4-dimethoxybenzyl)morpholine has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, 4-(2,4-dimethoxybenzyl)morpholine has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In neuroscience, 4-(2,4-dimethoxybenzyl)morpholine has been shown to modulate the activity of certain neurotransmitter receptors, such as the NMDA receptor, which is involved in learning and memory. This makes 4-(2,4-dimethoxybenzyl)morpholine a potential candidate for the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. In cancer research, 4-(2,4-dimethoxybenzyl)morpholine has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

4-[(2,4-dimethoxyphenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-15-12-4-3-11(13(9-12)16-2)10-14-5-7-17-8-6-14/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVQGPCEKHXSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCOCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.